molecular formula C11H11F3O4 B1402997 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 919530-43-1

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B1402997
CAS No.: 919530-43-1
M. Wt: 264.2 g/mol
InChI Key: NJLDWIMVQKZBEY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H11F3O4. It is characterized by the presence of trifluoromethyl and trimethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The product is then purified through crystallization or distillation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethoxyphenyl groups, which impart distinct chemical and biological properties.

Biological Activity

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone, with the molecular formula C11H11F3O4 and CAS number 919530-43-1, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of trifluoromethyl and trimethoxyphenyl groups, which contribute to its unique chemical properties and biological functions. Recent studies have indicated its promising roles in antimicrobial and anticancer applications.

The compound's structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and cellular penetration.
  • Trimethoxyphenyl group : Contributes to its interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess significant antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in cancerous cells.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It has been shown to increase the levels of pro-apoptotic proteins (e.g., p53 and Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cell lines such as HepG2 .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against selected pathogens
AnticancerIC50 values ranging from 1.38 to 3.21 μM
Apoptosis InductionIncreased early and late apoptosis in HepG2 cells

Case Studies

In a notable study focusing on HepG2 cells:

  • Compound Efficacy : The compound demonstrated an IC50 of 1.38 μM, indicating potent cytotoxicity compared to standard treatments.
  • Mechanistic Insights : Flow cytometry revealed a significant increase in apoptotic cells post-treatment, suggesting a robust mechanism of action through apoptosis induction .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine its structural analogs:

Compound NameMolecular FormulaNotable Activity
2,2,2-Trifluoro-1-(3,4-dimethoxyphenyl)ethanoneC11H11F3O3Moderate anticancer activity
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanoneC11H10F4OLimited biological activity

Properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDWIMVQKZBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744626
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919530-43-1
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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